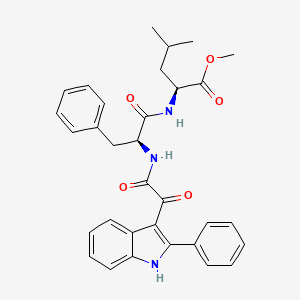
F-ara-ATP (trisodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fludarabine triphosphate trisodium, commonly referred to as F-ara-ATP trisodium, is a potent and specific inhibitor of DNA primase. It is the active metabolite of fludarabine, a nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in both clinical and research settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fludarabine triphosphate trisodium involves the phosphorylation of fludarabine, which is a nucleoside analog. The process typically includes the following steps:
Phosphorylation: Fludarabine is phosphorylated to its monophosphate form by deoxycytidine kinase.
Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate form.
Trisodium Salt Formation: The triphosphate form is then converted to its trisodium salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of fludarabine triphosphate trisodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
Batch Processing: Large quantities of fludarabine are processed in batches to produce the triphosphate form.
Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Fludarabine triphosphate trisodium undergoes several types of chemical reactions, including:
Inhibition of DNA Synthesis: It inhibits DNA synthesis by blocking DNA primase and primer RNA formation.
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the synthesis of deoxyribonucleotides from ribonucleotides.
Incorporation into DNA: It gets incorporated into DNA, leading to the termination of DNA chain elongation.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving fludarabine triphosphate trisodium include deoxycytidine kinase, ribonucleotide reductase inhibitors, and DNA polymerases.
Major Products
The major products formed from reactions involving fludarabine triphosphate trisodium include:
Inhibited DNA Synthesis: Resulting in the cessation of cell proliferation.
Apoptosis: Induction of programmed cell death in malignant cells.
科学研究应用
Fludarabine triphosphate trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia.
Industry: Applied in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
作用机制
Fludarabine triphosphate trisodium exerts its effects primarily through the inhibition of DNA synthesis. The compound targets several key enzymes involved in DNA replication, including:
DNA Primase: Inhibits the formation of primer RNA, essential for DNA synthesis.
Ribonucleotide Reductase: Blocks the conversion of ribonucleotides to deoxyribonucleotides.
DNA Polymerase: Competes with natural nucleotides, leading to the termination of DNA chain elongation.
相似化合物的比较
Similar Compounds
Cytarabine Triphosphate: Another nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine Triphosphate: A nucleoside analog with similar mechanisms of action but used primarily in solid tumors.
Uniqueness
Fludarabine triphosphate trisodium is unique in its ability to inhibit both DNA and RNA synthesis, making it a versatile tool in cancer therapy. Its high specificity for DNA primase and its ability to induce apoptosis in malignant cells further distinguish it from other nucleoside analogs .
属性
分子式 |
C10H12FN5Na3O13P3 |
|---|---|
分子量 |
591.12 g/mol |
IUPAC 名称 |
trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3 |
InChI 键 |
ABCNYMXTKKBAHQ-UHFFFAOYSA-K |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


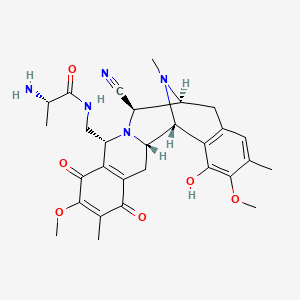
![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)

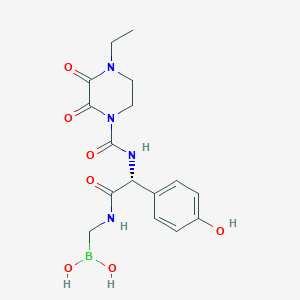

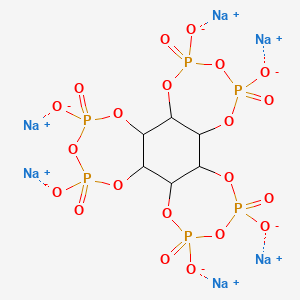

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
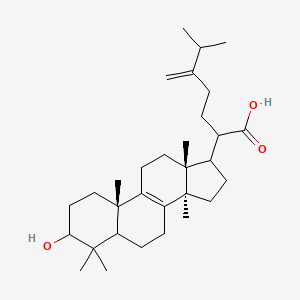
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
